Zinc, bromocyclopentyl-

Negishi coupling functional group tolerance chemoselectivity

Organozinc halides like cyclopentylzinc bromide solve a critical pain point: performing C-C bond formation in the presence of sensitive electrophiles (esters, nitriles, ketones, amides) without protective groups. Unlike Grignard or organolithium reagents, the low basicity C-Zn bond tolerates these functionalities. This 0.5 M THF solution is air/moisture sensitive (store 2-8°C under inert gas). - **Application**: Pd/Ni-catalyzed Negishi cross-coupling of functionalized aryl/heteroaryl halides. - **Handling**: Continuous flow compatible (82-92% formation yield); reduces thermal management risks. - **Specification**: Density 0.955 g/mL at 25°C.

Molecular Formula C5H9BrZn
Molecular Weight 214.4 g/mol
CAS No. 171860-68-7
Cat. No. B062513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc, bromocyclopentyl-
CAS171860-68-7
Molecular FormulaC5H9BrZn
Molecular Weight214.4 g/mol
Structural Identifiers
SMILESC1CC[CH-]C1.[Zn+]Br
InChIInChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
InChIKeyGTJUPSNUGOBNMF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc, bromocyclopentyl- Specifications & Procurement


Zinc, bromocyclopentyl- (cyclopentylzinc bromide), CAS 171860-68-7, is an organozinc halide reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) with a density of 0.955 g/mL at 25 °C . The compound belongs to the RZnX class of organozinc nucleophiles and is primarily employed in palladium- or nickel-catalyzed Negishi cross-coupling reactions for carbon–carbon bond formation [1]. As an air- and moisture-sensitive reagent requiring storage at 2–8 °C under inert atmosphere, procurement specifications must account for proper handling infrastructure and shelf-life constraints relative to more robust alternatives .

Organozinc nucleophile for Pd- or Ni-catalyzed Negishi cross-coupling
Compatible with electrophilic functional groups (ester, nitrile, ketone)
Requires inert-atmosphere handling and cold storage

Why Zinc, bromocyclopentyl- Substitution Fails


Cyclopentylzinc bromide cannot be interchangeably substituted with cyclopentylmagnesium bromide or cyclopentyllithium in functionalized substrate settings. The fundamental distinction lies in the polarity of the carbon–metal bond: the C–Zn bond exhibits markedly lower basicity and nucleophilicity than C–Mg or C–Li bonds, enabling compatibility with electrophilic functional groups (esters, nitriles, ketones, amides) that undergo competitive side reactions or decomposition with Grignard or organolithium reagents [1]. In cobalt-catalyzed radical relay systems, halide-supported organozincs and pivalate-supported organozincs direct entirely different reaction pathways (sulfonylation vs. carbosulfonylation), demonstrating that even within the organozinc class, counterion identity dictates reaction fate [2]. Furthermore, the presence or absence of lithium halide salts (LiCl, LiBr) in organozinc formulations profoundly modulates transmetalation kinetics and cross-coupling outcomes—a variable absent from lithium and magnesium analogs, where such salt effects are not comparably documented [3].

Grignard / Organolithium Alternatives

C–Zn lower basicity avoids attack on electrophilic groups; Grignard/RLi may degrade esters, nitriles, or ketones.

Organozinc Counterion Identity

Halide vs pivalate counterions direct divergent pathways; LiCl/LiBr salt content modulates transmetalation, absent in Mg/Li reagents.

Zinc, bromocyclopentyl- Procurement Evidence


Organozinc vs. Grignard Functional Group Tolerance

Organozinc reagents, including cyclopentylzinc bromide as a representative RZnX species, demonstrate functional group compatibility with ester, keto, cyano, and nitro functionalities that remain unaffected under reaction conditions—a tolerance not shared by organolithium or Grignard counterparts, which require protective group strategies for the same functionalities [1]. In benzyl system direct comparisons, benzylic zinc reagents tolerate numerous functional groups, whereas benzylic lithium and magnesium reagents do not [2].

Functional Group Tolerance
Class-level
Compatible with esters, ketones, nitriles, amides; Grignard/RLi incompatible without protection.
Supports functional-group-tolerant coupling; reduces protection/deprotection steps.
Class-level inference; individual substrate reactivity varies.
Negishi coupling functional group tolerance chemoselectivity

PCyp₃ Ligand Catalytic Efficiency

The Fu catalyst system employing PCyp₃ (Cyp = cyclopentyl) as ligand, using 2 mol% Pd₂(dba)₃ with 8 mol% PCyp₃ in THF/NMP at 80 °C, achieves cross-coupling of β‑hydrogen-containing primary alkyl iodides, bromides, chlorides, and tosylates with alkyl-, alkenyl-, and arylzinc halides [1]. This contrasts with earlier palladium systems lacking the cyclopentylphosphine ligand, which exhibited lower functional group compatibility and narrower substrate scope [2].

PCyp₃ Ligand Efficiency
Reported
Pd/PCyp₃ system couples alkyl I, Br, Cl, OTs in a single method; broader scope than earlier catalysts.
Cyclopentyl ligand motif aligns with reagent; may inform catalyst–reagent pairing.
Cross-study comparable; method-specific validation needed.
Negishi cross-coupling palladium catalysis alkyl halide coupling

Salt Additive Effects on Organozinc Reactivity

LiCl and LiBr additives are not merely beneficial but can be determinative for organozinc cross-coupling success. In Negishi coupling, the absence of these salts can completely shut down the reaction, while their presence improves coupling outcomes [1]. In alkyl–alkyl Negishi couplings, a 1:1 molar ratio of LiBr to nBuZnBr marks the threshold for cross-coupling initiation, suggesting that higher-order zincate formation is required for productive transmetalation [2].

Salt Additive Threshold
Class-level
1:1 LiBr:nBuZnBr ratio required for cross-coupling initiation; reaction shuts down without salt.
Verification of salt content in formulation is essential for expected reactivity.
Class-level; specific formulation composition review required.
salt additive organozincate formation transmetalation kinetics

Continuous Flow Organozinc Synthesis

In continuous flow synthesis of organozinc halides using a bed of zinc turnings, full conversion of organic halides was achieved within a single reactor passage, with organozinc yields of 82–92% [1]. Immediate subsequent consumption in Reformatsky, Saytzeff, and Negishi coupling steps produced coupling yields of up to 92% [2]. This continuous flow compatibility, demonstrated with organozinc halides as a class, is not equally established for organolithium or Grignard reagents in the same flow setups due to their higher exothermicity and more demanding thermal management requirements .

Continuous Flow Yield
Reported
82–92% organozinc formation yield in single pass; up to 92% subsequent coupling yield.
Supports continuous manufacturing workflow; reduced reactive intermediate inventory may enhance safety.
Class-level; equipment- and scale-specific validation required.
flow chemistry continuous synthesis process scale-up

Zinc, bromocyclopentyl- Application Scenarios


Negishi Coupling of Functionalized Haloarenes

Use cyclopentylzinc bromide in Pd-catalyzed Negishi couplings when the aryl or heteroaryl halide coupling partner contains ester, nitrile, amide, or ketone functionalities that would be incompatible with cyclopentylmagnesium bromide or cyclopentyllithium . The functional group tolerance of organozinc reagents eliminates protective group requirements, streamlining multi-step synthetic routes [1].

Fischer Indole Synthesis of Polyfunctional Indoles

Employ cyclopentylzinc bromide in reactions with aryldiazonium salts for Fischer indole synthesis to access polyfunctional indole scaffolds . This application leverages the organozinc reagent's nucleophilic character while maintaining compatibility with sensitive functionality elsewhere in the molecule, a scenario where Grignard or organolithium alternatives would promote undesired side reactions [1].

Nickel-Catalyzed Aryl Alkyl Ketone Synthesis

Use cyclopentylzinc bromide in Ni-catalyzed alkylation of aryl N-methyl-N-tosyl or N-benzyl-N-(tert-butoxycarbonyl) amide derivatives to prepare aryl alkyl ketones in the presence of imidazolidinylidene ligands . The mild transmetalation profile of organozinc reagents under nickel catalysis enables this transformation without amide bond cleavage or undesired nucleophilic attack on the carbonyl [1].

Continuous Flow Process Development

Select organozinc reagents including cyclopentylzinc bromide for continuous flow process development where reduced reactive intermediate inventory is required for safety and where immediate downstream consumption is advantageous . The demonstrated 82–92% organozinc formation yields in continuous flow systems provide a validated pathway for scaling reactions that would present thermal management challenges with more reactive organolithium or Grignard alternatives [1].

Application
Selection Property
Validation Focus
Functionalized haloarene coupling
Functional group tolerance (organozinc)
Chemoselectivity with esters, nitriles, ketones
Fischer indole synthesis
Nucleophilicity with functional group compatibility
Selectivity over side reactions
Ni-catalyzed ketone synthesis
Mild transmetalation to amide substrates
Amide bond integrity
Continuous flow process
Validated formation yield
Flow process compatibility and thermal safety
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